molecular formula C27H34N4O2S B14703699 21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione CAS No. 21170-28-5

21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione

Katalognummer: B14703699
CAS-Nummer: 21170-28-5
Molekulargewicht: 478.7 g/mol
InChI-Schlüssel: VYLBXXWXMGRADR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione is a chemical compound with the molecular formula C27H34N4O2S and a molecular weight of 478.6495 g/mol This compound is known for its unique structure, which combines elements of both steroid and purine chemistry

Vorbereitungsmethoden

The synthesis of 21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione involves several steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the steroid backbone: The synthesis begins with the preparation of the pregn-4-ene-3,20-dione backbone through a series of reactions involving steroid precursors.

    Introduction of the purine moiety: The purine ring is introduced via nucleophilic substitution reactions, where the purine derivative reacts with the steroid backbone.

    Methylsulfanyl group addition:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating hormonal pathways and its potential as a drug candidate for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.

Wirkmechanismus

The mechanism of action of 21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

Vergleich Mit ähnlichen Verbindungen

21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

21170-28-5

Molekularformel

C27H34N4O2S

Molekulargewicht

478.7 g/mol

IUPAC-Name

10,13-dimethyl-17-[2-(6-methylsulfanylpurin-7-yl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H34N4O2S/c1-26-10-8-17(32)12-16(26)4-5-18-19-6-7-21(27(19,2)11-9-20(18)26)22(33)13-31-15-30-24-23(31)25(34-3)29-14-28-24/h12,14-15,18-21H,4-11,13H2,1-3H3

InChI-Schlüssel

VYLBXXWXMGRADR-UHFFFAOYSA-N

Kanonische SMILES

CC12CCC3C(C1CCC2C(=O)CN4C=NC5=C4C(=NC=N5)SC)CCC6=CC(=O)CCC36C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.